Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Description

BenchChem offers high-quality Benzeneacetonitrile,4-(cyclopropylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetonitrile,4-(cyclopropylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

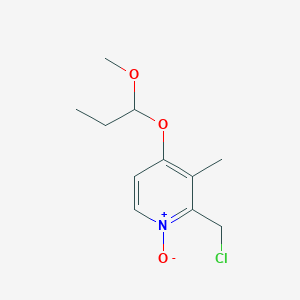

IUPAC Name |

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYVCRQKOIMTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (CAS 35981-67-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-, a key chemical intermediate with significant potential in medicinal chemistry. We will delve into its chemical and physical properties, spectral characteristics, a detailed synthetic protocol, and its emerging biological significance. This document is designed to be a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a substituted aromatic compound featuring both a nitrile and a cyclopropyl ketone functional group.[1] These functionalities impart a unique combination of reactivity and biological activity to the molecule.

Table 1: Chemical and Physical Properties of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-

| Property | Value | Source |

| CAS Number | 35981-67-0 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| IUPAC Name | (4-(cyclopropanecarbonyl)phenyl)acetonitrile | N/A |

| Synonyms | 4-(Cyclopropylcarbonyl)phenylacetonitrile; p-(Cyclopropylcarbonyl)phenylacetonitrile | [1] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not available. Predicted to be a solid at room temperature based on its molecular weight and aromatic structure. | N/A |

| Boiling Point | Not available. Expected to be high due to its molecular weight and polar functional groups. | N/A |

| Solubility | Insoluble in water.[2][3] Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for the synthesis of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is the Friedel-Crafts acylation of phenylacetonitrile.[1] This electrophilic aromatic substitution reaction introduces the cyclopropylcarbonyl group onto the benzene ring.

Synthetic Workflow

The synthesis can be visualized as a two-step process: the formation of the electrophilic acylium ion, followed by its reaction with the aromatic ring.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[4][5]

Materials:

-

Phenylacetonitrile

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Aromatic Substrate Addition: To the resulting mixture, add a solution of phenylacetonitrile (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes. The reaction is exothermic and the temperature should be carefully monitored and maintained below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectral and Analytical Characterization (Predictive)

Table 2: Predicted Spectral Data for Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ 7.5-8.0 (d, 2H, Ar-H ortho to C=O), δ 7.3-7.6 (d, 2H, Ar-H ortho to CH₂CN), δ 3.8-4.0 (s, 2H, -CH₂CN), δ 2.0-2.5 (m, 1H, -CH- of cyclopropyl), δ 0.9-1.3 (m, 4H, -CH₂- of cyclopropyl) | Based on standard chemical shifts for aromatic protons, benzylic protons, and cyclopropyl groups. |

| ¹³C NMR | δ ~198 (C=O), δ ~130-140 (quaternary Ar-C), δ ~128-130 (Ar-CH), δ ~118 (C≡N), δ ~23 (-CH₂CN), δ ~15 (-CH- of cyclopropyl), δ ~10 (-CH₂- of cyclopropyl) | Based on typical chemical shifts for carbonyl, aromatic, nitrile, and cyclopropyl carbons. |

| IR Spectroscopy | ν ~2240 cm⁻¹ (C≡N stretch, sharp, medium), ν ~1680 cm⁻¹ (C=O stretch, strong), ν ~3050-3100 cm⁻¹ (Ar-H stretch), ν ~2850-2950 cm⁻¹ (Aliphatic C-H stretch) | The nitrile stretch is characteristic.[8][9] The carbonyl stretch is at a lower frequency due to conjugation with the aromatic ring.[8][10][11] |

| Mass Spectrometry (EI) | M⁺ at m/z = 185. Key fragments at m/z = 156 ([M-CO]⁺), m/z = 144 ([M-C₃H₅]⁺), m/z = 116 ([M-C₃H₅CO]⁺), m/z = 69 ([C₃H₅CO]⁺) | Fragmentation is expected to occur via alpha-cleavage at the ketone.[12] |

Biological Activity and Applications

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is primarily recognized as a valuable synthetic intermediate in the pharmaceutical industry.[1] Its structural motifs are present in a number of biologically active molecules.

Potential as a PDE4 Inhibitor

This compound has been identified as a potential phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. This can result in reduced inflammation and smooth muscle relaxation, making PDE4 inhibitors a target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[1]

Safety and Handling

As a nitrile-containing compound, Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of fire, it may produce toxic hydrogen cyanide gas.[3]

Conclusion

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a chemical intermediate with significant potential, particularly in the synthesis of novel pharmaceutical agents. Its straightforward synthesis via Friedel-Crafts acylation and its potential as a PDE4 inhibitor make it an attractive target for further research and development. This guide provides a solid foundation of its known and predicted properties to aid scientists in their research endeavors.

References

- Benzeneacetonitrile,4-(cyclopropylcarbonyl)- | 35981-67-0 | Benchchem. (URL: Not available)

- Infrared Spectroscopy. (URL: Not available)

- Experiment 1: Friedel-Crafts Acyl

-

Benzonitrile, 4-acetyl- - NIST WebBook. (URL: [Link])

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem. (URL: Not available)

-

Showing Compound Benzeneacetonitrile (FDB012457) - FooDB. (URL: [Link])

-

Nitrile IR Spectroscopy Overview | PDF - Scribd. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Phenylacetonitrile | C8H7N | CID 8794 - PubChem. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (URL: [Link])

- 13 Friedel-Crafts Acyl

- Mass Spectrometry: Fragment

Sources

- 1. Benzeneacetonitrile,4-(cyclopropylcarbonyl)- | 35981-67-0 | Benchchem [benchchem.com]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzeneacetonitrile | 140-29-4 [chemicalbook.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 7. 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum [chemicalbook.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Synthesis and Handling of 4-(Cyclopropylcarbonyl)benzeneacetonitrile: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylcarbonyl)benzeneacetonitrile is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a benzene ring substituted with a cyclopropylcarbonyl group and an acetonitrile side chain, presents a unique combination of chemical functionalities that, while synthetically useful, also necessitate a thorough understanding of its potential hazards and handling requirements.[1] This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with this compound, drawing upon established safety data for structurally related benzeneacetonitrile and cyanide-containing compounds.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Source Analogy |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Likely a solid at room temperature | [2] |

| Solubility | Expected to be insoluble in water, soluble in organic solvents | [3] |

| Reactivity | The nitrile group can undergo hydrolysis. The carbonyl group can be reduced. The aromatic ring can undergo electrophilic substitution. | [1] |

Hazard Identification and Toxicological Profile

The primary toxicological concern with 4-(Cyclopropylcarbonyl)benzeneacetonitrile stems from the presence of the nitrile (-CN) group. Nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration. Exposure to cyanide can be rapidly fatal.

Primary Routes of Exposure:

-

Inhalation: Inhaling dust or aerosols can lead to rapid systemic absorption.[4][5]

-

Skin Contact: The compound can likely be absorbed through the skin, leading to systemic toxicity.[4][5]

-

Ingestion: Accidental ingestion is a direct route to severe poisoning.[4][5]

-

Eye Contact: May cause serious eye irritation.[6]

Symptoms of Cyanide Exposure: Symptoms can appear rapidly and vary with the level of exposure.[7]

-

Early symptoms: Headache, dizziness, nausea, vomiting, and a sense of suffocation.[7]

-

Severe symptoms: Convulsions, loss of consciousness, coma, and death.[7]

It is crucial to note that the characteristic "bitter almond" smell of cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[7]

Safe Handling and Storage Protocols

A designated and clearly marked area should be established for working with 4-(Cyclopropylcarbonyl)benzeneacetonitrile and other cyanide-containing compounds.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

| PPE Item | Specification | Rationale |

| Gloves | Double gloving with nitrile gloves is recommended.[7] | Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear in the outer glove. |

| Eye Protection | Safety goggles and a face shield should be worn.[7] | Protects against splashes and airborne particles. |

| Lab Coat | A clean, buttoned lab coat is required.[7] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use of a certified chemical fume hood is mandatory for all handling procedures.[7][8] | Prevents inhalation of dust or vapors. |

Engineering Controls

All manipulations of 4-(Cyclopropylcarbonyl)benzeneacetonitrile, including weighing and transfers, must be conducted within a certified chemical fume hood.[7][9] The fume hood provides critical protection against inhalation of airborne particles.

Storage Requirements

Proper storage is essential to prevent accidental exposure and dangerous reactions.

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep containers tightly closed.[8]

-

Store separately from acids and strong oxidizing agents.[8][9] Contact with acids can liberate highly toxic hydrogen cyanide gas.[7][9]

-

Store in a locked cabinet or other secure location to restrict access to authorized personnel only.[10]

Experimental Workflow: Safe Synthesis and Handling

The following diagram illustrates a safe workflow for a typical synthetic procedure involving 4-(Cyclopropylcarbonyl)benzeneacetonitrile.

Caption: Safe handling workflow for 4-(Cyclopropylcarbonyl)benzeneacetonitrile.

Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

In Case of Exposure

The following flowchart outlines the immediate steps to take in an emergency.

Caption: Emergency response flowchart for cyanide exposure.

Crucial Emergency Notes:

-

Do not perform mouth-to-mouth resuscitation on a person who has inhaled cyanide, as this poses a risk of secondary exposure to the rescuer.[7]

-

Administration of 100% oxygen is a critical first-aid measure for cyanide poisoning.[11][12]

-

Cyanide antidote kits, such as those containing hydroxocobalamin, should only be administered by trained medical professionals.[11][12][13]

Spill Response

-

Small spills inside a chemical fume hood: Clean the contaminated surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7] All cleanup materials must be disposed of as cyanide-containing hazardous waste.[7]

-

Spills outside of a fume hood: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[7]

Waste Disposal

All waste contaminated with 4-(Cyclopropylcarbonyl)benzeneacetonitrile, including empty containers, disposable labware, and personal protective equipment, must be treated as hazardous waste.[7][8]

-

Collect cyanide-containing solid and liquid waste in separate, clearly labeled, and dedicated hazardous waste containers.[7]

-

Never mix cyanide waste with acidic waste.[9]

Conclusion

While 4-(Cyclopropylcarbonyl)benzeneacetonitrile is a valuable synthetic building block, its handling demands the utmost respect and adherence to stringent safety protocols. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergency situations, researchers can safely harness the synthetic potential of this compound. Always consult your institution's specific safety guidelines and standard operating procedures before beginning any work.

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

-

First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing, Monash University. [Link]

-

Cyanides and nitriles, use and disposal - University of St Andrews. [Link]

-

Acute cyanide poisoning - First aid and medical support - WorkSafe WA. [Link]

-

Cyanides Storage, Handling and General Use Information - University of Windsor. [Link]

-

Cyanide Safe Use Guidelines - Columbia University Research. [Link]

-

Cyanide Toxicity Treatment & Management - Medscape Reference. [Link]

-

1 Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide - Kasturi Aromatics. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

- 1. Benzeneacetonitrile,4-(cyclopropylcarbonyl)- | 35981-67-0 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ie [fishersci.ie]

- 4. kasturiaromatics.com [kasturiaromatics.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. research.columbia.edu [research.columbia.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. worksafe.wa.gov.au [worksafe.wa.gov.au]

- 13. emedicine.medscape.com [emedicine.medscape.com]

A Technical Guide to the Solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile in Organic Solvents

Introduction: Contextualizing Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug product is governed by a complex interplay of physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's processability, formulation, and ultimate bioavailability. This guide focuses on 4-(cyclopropylcarbonyl)phenylacetonitrile, a molecule of interest in synthetic medicinal chemistry. Understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a foundational requirement for designing robust crystallization processes, ensuring purity, enabling formulation development, and facilitating reliable analytical testing. This document provides an in-depth exploration of the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound, tailored for researchers, chemists, and formulation scientists in the pharmaceutical industry. The principles and protocols discussed herein are designed to provide a comprehensive framework for solubility assessment, crucial for accelerating the drug development timeline.[1][2]

Physicochemical Profile of 4-(cyclopropylcarbonyl)phenylacetonitrile

To predict and understand the solubility behavior of a solute, one must first understand the molecule itself. 4-(cyclopropylcarbonyl)phenylacetonitrile is a moderately complex organic molecule featuring several key functional groups that dictate its interactions with various solvents.

-

Chemical Structure:

-

Phenylacetonitrile Core: A benzene ring substituted with an acetonitrile group (-CH₂CN). This part of the molecule is relatively nonpolar (phenyl group) but also contains a polar nitrile group (-C≡N) capable of dipole-dipole interactions.

-

Cyclopropylcarbonyl Group: A cyclopropyl ring attached to a carbonyl group (C=O). This ketone functionality introduces significant polarity and a hydrogen bond acceptor site.

-

-

Inferred Properties:

-

Polarity: The presence of both a polar ketone and a nitrile group, contrasted with the nonpolar phenyl and cyclopropyl rings, gives the molecule a mixed polarity. This structure suggests it will not be readily soluble in highly nonpolar solvents like hexanes or highly polar, protic solvents like water. Its optimal solubility is expected in semi-polar or polar aprotic solvents that can engage in dipole-dipole interactions.[3]

-

Hydrogen Bonding: The molecule contains two hydrogen bond acceptor sites (the oxygen of the carbonyl and the nitrogen of the nitrile) but no hydrogen bond donor sites. This limits its ability to form strong hydrogen bond networks, which is a key factor in its solubility in protic solvents like alcohols.

-

Molecular Size and Shape: The relatively rigid structure and moderate molecular weight will also influence how it packs into a crystal lattice and the energy required to overcome these lattice forces during dissolution.[4]

-

While specific, experimentally determined data for 4-(cyclopropylcarbonyl)phenylacetonitrile is not widely published, its structural similarity to other phenylacetonitrile derivatives allows for informed predictions. For instance, phenylacetonitrile itself is described as having limited solubility in water but is soluble in organic solvents like ethanol and ether.[5][6] The addition of the polar cyclopropylcarbonyl group would be expected to slightly increase its affinity for more polar organic solvents compared to the parent phenylacetonitrile.

Theoretical Frameworks for Solubility Prediction

While experimental measurement is the gold standard, theoretical models provide a valuable predictive framework to guide solvent selection and understand dissolution mechanisms. The age-old principle of "like dissolves like" remains a useful heuristic, but more quantitative models offer deeper insight.[3]

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model.[7] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[8][9] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[9] This approach is invaluable for rationally selecting solvents or designing solvent blends to achieve desired solubility, moving beyond simple trial-and-error.[7][10][11]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[1][12][13] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug substance.[14] It is considered the "gold standard" because it allows for sufficient time to reach equilibrium, which is critical for obtaining an accurate and reproducible thermodynamic solubility value, as opposed to a kinetic one.[13][14]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines a self-validating system for determining the solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile in a given organic solvent.

1. Preparation of Materials:

-

Ensure the 4-(cyclopropylcarbonyl)phenylacetonitrile solid is of known purity and consistent crystalline form. Polymorphism can significantly affect solubility.[14]

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Select appropriate glassware (e.g., screw-cap vials or flasks) that can be tightly sealed to prevent solvent evaporation.

2. Slurry Preparation:

-

Add an excess amount of the solid compound to a predetermined volume of the selected solvent in a vial. The key is to ensure that a solid phase remains present throughout the experiment, guaranteeing that the solution is saturated.[15] A common practice is to add enough solid so that 30-40% remains undissolved at equilibrium.[12]

3. Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).[12][16]

-

Agitate the slurries for a predetermined period. A typical duration is 24 to 48 hours. It is crucial to establish the time required to reach equilibrium through a preliminary experiment where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the concentration in solution remains constant.[12][13]

4. Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[17] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Centrifugation followed by sampling of the supernatant is an alternative separation method.[13]

5. Analysis and Quantification:

-

Dilute the filtered sample accurately with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.[12]

-

Quantify the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose due to its specificity and sensitivity.[18][19][20][21]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

6. Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the precision of the results.[12]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Trends and Data Presentation

While quantitative public data for 4-(cyclopropylcarbonyl)phenylacetonitrile is scarce, we can predict its solubility behavior based on its structure and present a template for how such data should be organized. The compound's mixed polarity suggests a solubility profile that favors polar aprotic and some polar protic solvents.

Table 1: Predicted Qualitative and Template for Quantitative Solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile at 25°C

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Quantitative Data (mg/mL) |

| Aprotic, Polar | Acetone | Freely Soluble | (Experimental Value) |

| Acetonitrile | Soluble | (Experimental Value) | |

| Dichloromethane (DCM) | Soluble | (Experimental Value) | |

| Tetrahydrofuran (THF) | Freely Soluble | (Experimental Value) | |

| Protic, Polar | Ethanol | Soluble | (Experimental Value) |

| Methanol | Soluble | (Experimental Value) | |

| Isopropanol (IPA) | Sparingly Soluble | (Experimental Value) | |

| Aprotic, Nonpolar | Toluene | Slightly Soluble | (Experimental Value) |

| Hexanes | Practically Insoluble | (Experimental Value) |

Note: Qualitative terms are based on USP definitions (e.g., Freely Soluble: 1-10 parts of solvent needed for 1 part solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts).[3]

Critical Factors Influencing Solubility

Several environmental and structural factors can significantly alter the measured solubility of a compound.[4] Controlling these variables is paramount for obtaining meaningful and reproducible data.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][14] It is crucial to perform and report solubility measurements at a specified and controlled temperature.[1] Thermodynamic properties like the enthalpy and entropy of dissolution can be derived from temperature-dependent solubility data.[1][18]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) or the amorphous state of a compound can have different lattice energies and, consequently, different solubilities.[14] The most stable crystalline form will always have the lowest solubility. It is essential to characterize the solid phase before and after the solubility experiment (e.g., by XRPD) to ensure no phase transformation has occurred.[14]

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of a compound. Using high-purity, anhydrous solvents is recommended for non-aqueous solubility studies.

Caption: Key Factors Governing Compound Solubility.

Conclusion

The solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile in organic solvents is a multifaceted property that is fundamental to its development as a pharmaceutical intermediate or active ingredient. While specific quantitative data must be determined experimentally, a thorough understanding of the compound's physicochemical characteristics allows for rational prediction of its behavior. The isothermal shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable pathway to obtaining high-quality, thermodynamic solubility data. By carefully controlling experimental variables such as temperature and the solid form of the material, researchers can generate the crucial data needed to guide process chemistry, formulation design, and ultimately, accelerate the delivery of new medicines.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Adscientis Website. [Link]

-

Hansen, C. M. Hansen Solubility Parameters. Hansen-Solubility Website. [Link]

-

Westburg. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

-

Ferreira, O., et al. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Academia.edu. [Link]

-

Van den Mooter, G. (2012). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

World Health Organization (WHO). (n.d.). Protocol to conduct equilibrium solubility experiments. Annex 4, WHO Technical Report Series. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Pharmlabs Website. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

O'Mahony, A., et al. (2020). A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate. [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]

-

ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Quantitative Analysis Techniques. Solubility of Things Website. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

University of Babylon. (n.d.). Medical Physics. University of Babylon. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]

-

BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. BS Publications. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Japan. [Link]

-

Quora. (2022). What is the procedure for measuring the amount of dissolved solids in a liter of water for a chemistry lab?. Quora. [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Journal of Pharmaceutical Sciences. [Link]

-

IOSR Journal. (2022). Comparative Evaluation of Methods to Quantify Dissolved Total Solids in Water Resources. IOSR Journal. [Link]

-

Sdfine. (n.d.). phenyl acetonitrile. Sdfine. [Link]

-

Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Wikipedia. [Link]

-

PubChem. (n.d.). 4-(Cyclopropylcarbonyl)-I+-,I+--dimethylbenzeneacetic acid. PubChem. [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. The Good Scents Company. [Link]

-

PubChem. (n.d.). Phenylacetonitrile. PubChem. [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 11. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

- 13. enamine.net [enamine.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. protocols.io [protocols.io]

- 18. (PDF) Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling [academia.edu]

- 19. researchgate.net [researchgate.net]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. dissolutiontech.com [dissolutiontech.com]

Benzeneacetonitrile,4-(cyclopropylcarbonyl)- PubChem CID and chemical identifiers

Executive Summary & Chemical Identity

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (CAS: 35981-67-0) is a specialized arylacetonitrile intermediate used in the synthesis of pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors and antihistamines.[1] It serves as a critical "linker" scaffold, combining a reactive nitrile handle for chain extension with a cyclopropylcarbonyl pharmacophore known for enhancing metabolic stability and potency in drug candidates.

Core Identifiers

| Property | Detail |

| Chemical Name | Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- |

| Synonyms | 4-(Cyclopropylcarbonyl)phenylacetonitrile; p-(Cyclopropylcarbonyl)benzyl cyanide |

| CAS Number | 35981-67-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| InChIKey | JTYVCRQKOIMTJS-UHFFFAOYSA-N |

| PubChem CID | Referenced via CAS 35981-67-0 |

Physicochemical Profile

This compound typically exists as a viscous oil or low-melting solid at room temperature. Its lipophilicity (LogP) and polar surface area suggest good membrane permeability, a trait often retained in its pharmaceutical derivatives.

| Parameter | Value (Predicted/Experimental) | Significance |

| Physical State | Viscous Oil / Low-melting Solid | Requires gentle heating for transfer in process chemistry. |

| Boiling Point | ~386°C (Predicted) | High boiling point necessitates vacuum distillation for purification. |

| LogP | ~2.5 | Moderate lipophilicity; suitable for CNS or systemic drug scaffolds. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water; requires organic co-solvents for reactions. |

Strategic Utility in Drug Discovery

The 4-(cyclopropylcarbonyl) moiety is a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Mechanistic Advantages of the Cyclopropyl Group

-

Metabolic Stability: The cyclopropyl ring is resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups, prolonging the half-life of the parent drug.

-

Conformational Rigidity: The ring restricts the rotation of the carbonyl group, locking the molecule into a bioactive conformation that often improves binding affinity to targets like PDE4 or kinases.

-

"Banana Bonds": The strained C-C bonds (bent bonds) have significant

-character, allowing for unique electronic interactions with receptor pockets.

Pathway: PDE4 Inhibition Context

This intermediate is often converted into aryl-propionic acids or amines that serve as the core scaffold for PDE4 inhibitors (used in COPD and asthma).

Caption: Inhibition of PDE4 prevents cAMP hydrolysis, sustaining anti-inflammatory signaling. The cyclopropylcarbonyl scaffold enhances the inhibitor's fit within the PDE4 catalytic pocket.

Synthesis Protocol

Objective: Synthesize 4-(cyclopropylcarbonyl)benzeneacetonitrile from commercially available precursors.

Route: Friedel-Crafts Acylation

Reaction Scheme

Caption: Three-step synthetic pathway starting from toluene to install the cyclopropyl ketone and nitrile functionalities.

Detailed Methodology

Step 1: Friedel-Crafts Acylation

-

Reagents: Toluene (Solvent/Reactant), Cyclopropanecarbonyl chloride (1.0 eq), Aluminum Chloride (AlCl₃, 1.1 eq).

-

Procedure:

-

Cool a solution of toluene to 0°C under nitrogen atmosphere.

-

Add AlCl₃ portion-wise to avoid exotherm spikes.

-

Dropwise add cyclopropanecarbonyl chloride over 30 minutes.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour onto ice/HCl mixture. Extract with ethyl acetate.

-

Outcome: 4-Cyclopropylcarbonyltoluene (Major isomer due to para-directing methyl group).

-

Step 2: Benzylic Bromination

-

Reagents: 4-Cyclopropylcarbonyltoluene, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic), CCl₄ or Acetonitrile.

-

Procedure:

-

Dissolve intermediate in solvent.[2] Add NBS and AIBN.

-

Reflux for 2–4 hours. Monitor by TLC for disappearance of starting material.

-

Purification: Cool, filter off succinimide byproduct. Concentrate filtrate.

-

Outcome: 4-(Bromomethyl)phenyl cyclopropyl ketone.

-

Step 3: Cyanation (The Critical Step)

-

Reagents: 4-(Bromomethyl)phenyl cyclopropyl ketone, Sodium Cyanide (NaCN, 1.2 eq), DMF or DMSO.

-

Procedure:

-

Safety Warning: NaCN is fatal if swallowed or in contact with acid. Use a scrubbed fume hood.

-

Dissolve NaCN in minimal water/DMF mixture.

-

Add the bromide intermediate dropwise at 0°C to prevent polymerization.

-

Stir at room temperature for 2 hours.

-

Workup: Dilute with water, extract with diethyl ether. Wash organic phase with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Analytical Characterization

To validate the synthesis of CAS 35981-67-0, look for these key spectral signatures:

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR | Cyclopropyl ring methylene protons (High field). | |

| Cyclopropyl methine proton adjacent to carbonyl. | ||

| Benzylic methylene protons (-CH₂-CN). | ||

| Para-substituted aromatic ring protons. | ||

| IR Spectroscopy | ~2250 cm⁻¹ | Sharp nitrile (C≡N) stretch. |

| ~1680 cm⁻¹ | Ketone (C=O) stretch (conjugated). |

Safety & Handling

-

Cyanide Hazard: Step 3 involves NaCN.[4] Never mix with acids (releases HCN gas). Keep a cyanide antidote kit available.

-

Lachrymator: The brominated intermediate (Step 2) is a potent lachrymator (tear gas). Handle only in a fume hood.

-

Storage: Store the final nitrile under inert gas (Argon) at 2–8°C to prevent slow hydrolysis of the nitrile to the amide/acid.

References

-

PubChem. Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (Compound Summary). National Library of Medicine. Available at: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. General Procedure for Cyanation of Benzyl Halides. Org.[5][3][4][6] Synth. Coll. Vol. 1, p. 107. Available at: [Link]

Sources

- 1. Benzeneacetonitrile,4-(cyclopropylcarbonyl)- | 35981-67-0 | Benchchem [benchchem.com]

- 2. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Showing Compound Benzeneacetonitrile (FDB012457) - FooDB [foodb.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Assessing the Stability of the Cyclopropylcarbonyl Moiety in Phenylacetonitrile Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Introduction: The Strategic Value of a Strained Ring

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic decision, often aimed at enhancing potency, modulating physicochemical properties, and improving metabolic stability.[1][2] The unique electronic and steric properties, stemming from its significant ring strain of approximately 27.5 kcal/mol, allow the cyclopropyl ring to act as a rigid conformational linker or a bioisosteric replacement for groups like alkenes or gem-dimethyl moieties.[1][2]

When conjugated to a carbonyl, as in the cyclopropylcarbonyl group, and further attached to a core scaffold like phenylacetonitrile, the system presents a unique combination of reactivity and stability. Phenylacetonitrile derivatives themselves are significant precursors in the synthesis of various pharmaceuticals.[3][4] This guide provides an in-depth technical exploration of the stability of the cyclopropylcarbonyl group within this specific chemical context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the chemical and metabolic vulnerabilities of this moiety, providing a framework for its strategic deployment and risk assessment in drug discovery programs.

Part 1: Chemical Stability Profile

The inherent strain of the cyclopropyl ring is the primary determinant of its chemical reactivity.[5] While often enhancing metabolic stability, this strain can render the ring susceptible to cleavage under specific chemical conditions, a critical consideration during synthesis, formulation, and storage.

Susceptibility to Acidic Conditions

The most significant chemical liability of the cyclopropylcarbonyl group is its potential for ring-opening under acidic conditions.

Causality: The mechanism is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. More importantly, it facilitates a rearrangement that allows the C-C bonds of the strained cyclopropyl ring to cleave, forming a more stable, open-chain carbocationic intermediate.[5] The presence of electron-donating groups on the phenyl ring can further stabilize this intermediate, increasing the lability of the cyclopropyl ring.[5]

Mitigation Strategies:

-

Use of Milder Acids: If acidic conditions are unavoidable, employing weaker Brønsted acids or buffered systems can prevent ring cleavage.

-

Protecting Groups: In synthetic routes, temporarily protecting the ketone (e.g., as a ketal) can diminish its electronic influence and prevent the initial protonation event that triggers the degradation cascade.[5]

Caption: Diagram 1: Acid-Catalyzed Ring Opening Mechanism.

Stability Under Basic and Nucleophilic Conditions

In contrast to its acid lability, the cyclopropyl group is generally very stable under a wide range of basic conditions.[5] The C-C bonds are not susceptible to cleavage by bases. However, the overall stability of a cyclopropylcarbonyl phenylacetonitrile derivative depends on the reactivity of its other functional groups.

-

Carbonyl Reactivity: The carbonyl carbon remains an electrophilic center and is susceptible to nucleophilic addition.[6][7][8] Strong nucleophiles can add to the carbonyl, forming a tetrahedral intermediate.[9] While this does not typically lead to the opening of the cyclopropyl ring itself, it represents a potential transformation of the parent molecule.

-

Phenylacetonitrile Moiety: The α-proton of the phenylacetonitrile core is acidic and can be deprotonated under strong basic conditions, which is a key step in its synthesis via alkylation.[4] This reactivity is generally not considered a degradation pathway under typical storage or physiological conditions but is a critical consideration during synthesis.

Thermal and Photolytic Stability

Thermal Stability: The cyclopropyl group itself is thermally robust. Gas-phase thermal reactions often require high temperatures (e.g., >250°C) to induce rearrangements or fragmentations.[10] For most pharmaceutical applications, thermal degradation of the cyclopropylcarbonyl moiety is not a primary concern under standard storage and handling conditions (e.g., 0 to 60 °C).[11] However, the stability of the entire molecule must be assessed, as other functional groups may be more heat-sensitive.

Photostability: Photostability testing is a mandatory part of stress testing as per ICH guidelines.[12] While the cyclopropyl ring itself does not have a significant chromophore, the phenylacetonitrile and carbonyl groups do absorb UV radiation. This absorption can lead to photochemical degradation. The specific degradation pathways are molecule-dependent and must be evaluated experimentally.

Part 2: Metabolic Stability Profile

A primary reason for incorporating cyclopropyl groups is to enhance metabolic stability.[1] The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[13]

Resistance to CYP-Mediated Oxidation

The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to the initial hydrogen atom abstraction step that initiates many CYP-mediated metabolic reactions.[13] This often diverts metabolism to other, more labile sites on the molecule or significantly slows the overall rate of clearance, thereby increasing the drug's half-life.[13][14] For example, replacing an N-ethyl group, which is prone to dealkylation, with an N-cyclopropyl group is a common strategy to block this metabolic pathway.[1]

Potential Metabolic Liabilities

Despite its general stability, the cyclopropyl group is not metabolically inert. Several pathways for its biotransformation have been identified:

-

Oxidation of the Ring: In some cases, direct oxidation of the cyclopropyl ring can occur, leading to hydroxylated metabolites. This pathway was observed in hepatocytes for an IDO1 inhibitor, and blocking this site with a methyl group improved metabolic stability.[13]

-

Bioactivation of Cyclopropylamines: When the cyclopropyl group is directly attached to a nitrogen atom (a cyclopropylamine), it can be susceptible to CYP-mediated oxidation that leads to reactive, ring-opened intermediates.[13] These intermediates can form covalent adducts with proteins, a mechanism associated with the hepatotoxicity of the antibiotic trovafloxacin.[13] While the cyclopropylcarbonyl group is electronically distinct from a cyclopropylamine, the potential for enzymatic activation warrants careful investigation.

-

Amide Bond Cleavage: The amide bond of the cyclopropylcarbonyl group could theoretically be subject to hydrolysis by amidases or proteases.[15][16] However, tertiary amides are generally highly resistant to enzymatic hydrolysis.[17] The stability of this bond should be confirmed, but it is typically not a primary metabolic hotspot.

Caption: Diagram 2: Potential Metabolic Pathways for the Cyclopropylcarbonyl Moiety.

Part 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel cyclopropylcarbonyl phenylacetonitrile derivative, a series of standardized experiments must be conducted. These studies are essential for identifying potential liabilities, developing stability-indicating analytical methods, and fulfilling regulatory requirements.[18][19]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[12][18] This is a critical step in developing and validating a stability-indicating analytical method, typically using HPLC.[20][21][22]

Objective: To generate a degradation level of 5-20% of the parent drug, which is sufficient to detect and characterize degradants without destroying the molecule completely.[21]

| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 2h to 7 days; Room Temp to 80°C | To assess lability to acid, particularly cyclopropyl ring opening.[22] |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 2h to 7 days; Room Temp to 80°C | To assess lability to base, particularly of the amide and nitrile groups.[22] |

| Oxidative | 3-30% H₂O₂ | 2h to 24h; Room Temp | To evaluate susceptibility to oxidation. |

| Thermal | Dry Heat | 24h to 7 days; 60°C to 100°C | To assess thermal stability of the solid drug substance.[23] |

| Photolytic | UV/Vis Light (ICH Q1B) | Per ICH guidelines (e.g., 1.2 million lux hours) | To determine sensitivity to light.[12] |

Step-by-Step Methodology: Acid Hydrolysis

-

Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol or acetonitrile).

-

Stress Application: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubation: Place the vial in a controlled temperature environment (e.g., 60°C).

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH (e.g., 0.1 M) to stop the degradation.

-

Dilution: Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

-

Analysis: Analyze the sample using a validated HPLC-UV/MS method to quantify the remaining parent compound and identify any degradation products.[22][24]

Caption: Diagram 3: Forced Degradation Experimental Workflow.

In Vitro Metabolic Stability Assays

These assays evaluate a compound's susceptibility to biotransformation by metabolic enzymes, providing key data for predicting its pharmacokinetic profile.[14][25]

1. Liver Microsomal Stability Assay This is a high-throughput screen to assess metabolism by Phase I enzymes, primarily CYPs.[14]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the liver microsome suspension (e.g., human liver microsomes at 20 mg/mL) and an NADPH regenerating system.[14]

-

Incubation Plate Setup: In a 96-well plate, add buffer, the test compound (final concentration typically 1 µM), and the liver microsome suspension (final concentration typically 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[14]

-

Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

2. Hepatocyte Stability Assay This assay provides a more comprehensive assessment, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[14] The procedure is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes instead of microsomes.

| Parameter | Microsomal Stability | Hepatocyte Stability |

| Enzyme System | Phase I (CYPs, FMOs) | Phase I and Phase II |

| Complexity | Low (subcellular fraction) | High (intact cells) |

| Throughput | High | Medium |

| Predictive Power | Good for initial clearance estimate | More comprehensive (includes transport, Phase II) |

Conclusion and Outlook

The cyclopropylcarbonyl group, when integrated into a phenylacetonitrile framework, offers a compelling profile for drug discovery. It generally imparts high metabolic stability by fortifying C-H bonds against oxidative attack.[1][13] However, this stability is not absolute. Researchers must remain vigilant to the moiety's inherent susceptibility to acid-catalyzed ring-opening, a critical parameter to control during synthesis and formulation.[5] Furthermore, while typically resistant to metabolism, minor oxidative or hydrolytic pathways cannot be ruled out without empirical evidence.

A thorough understanding of these stability characteristics, achieved through the systematic application of forced degradation and in vitro metabolic assays, is paramount. The protocols and mechanistic insights provided in this guide serve as a robust framework for de-risking candidates and making informed decisions in the progression of new chemical entities. By appreciating both the strengths and weaknesses of this valuable structural motif, drug development professionals can harness its full potential to design safer and more effective medicines.

References

- Benchchem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.

- Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.

- Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis.

- Google Patents. (n.d.). DE69401701T2 - Improved process for the production of cyclopropyl nitrile.

- Jain, D., & Basniwal, P. K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC.

- Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

- (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Syren, P. O., et al. (2018, October 13). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Wikipedia. (n.d.). Cyclopropyl group.

- PubMed. (n.d.). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450.

- PrepChem.com. (n.d.). Synthesis of phenylacetonitrile.

- MDPI. (2014, January 27). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).

- PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.

- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- PMC. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?.

- Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.

- Wikipedia. (n.d.). Nucleophilic addition.

- (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- (2025, June 24). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products.

- Quora. (2022, September 29). Why are carbonyl compounds susceptible to nucleophilic attach?.

- Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups.

- BOC Sciences. (2026, January 19). Degradation Product Analysis Services.

- ResearchGate. (n.d.). Nucleophilic addition at a carbonyl group (A) Nucleophilic attack on a... | Download Scientific Diagram.

- ResearchGate. (2025, August 5). Unusual Enzymatic C–C Bond Formation and Cleavage Reactions during Natural Product Biosynthesis.

- Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides.

- Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.

- PubMed. (2010, November 15). Effect of 2-hydroxypropyl-β-cyclodextrin on thermal stability and aggregation of glycogen phosphorylase b from rabbit skeletal muscle.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- ResearchGate. (2024, October 1). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives.

- PMC - NIH. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.

- Masne, D. D., et al. (2021, June 30). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research.

- Nagavi, J. B., & Gurupadayya, B. (2018, August 7). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific.

- MDPI. (2018, October 13). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques.

- Purdue Engineering. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents.

- ResearchGate. (n.d.). (PDF) Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique.

- CrystEngComm (RSC Publishing). (n.d.). Hydroxypropyl-β-cyclodextrin as a versatile additive for the formation of metastable tetragonal zirconia exhibiting high thermal stability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. prepchem.com [prepchem.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) | MDPI [mdpi.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. ajpsonline.com [ajpsonline.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Recent advances in the cleavage of non-activated amides [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. biomedres.us [biomedres.us]

- 21. q1scientific.com [q1scientific.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]

- 24. actascientific.com [actascientific.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Note: Strategic Synthesis & Quality Control of Key PARP Inhibitor Intermediates

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors—specifically Olaparib, Niraparib, and Rucaparib—represent a cornerstone in the treatment of BRCA-mutated ovarian and breast cancers.[1] The manufacturing complexity of these APIs (Active Pharmaceutical Ingredients) lies not in the final coupling steps, but in the rigorous control of their Key Starting Materials (KSMs) and Advanced Intermediates .

This Application Note provides a deep-dive technical guide into the synthesis, purification, and validation of the critical intermediates for Olaparib and Niraparib . It moves beyond standard literature by focusing on process-critical parameters (PCPs), impurity fate mapping, and self-validating protocols designed for industrial scalability.

Olaparib: The Phthalazinone Scaffold[1]

The pharmacological efficacy of Olaparib hinges on the phthalazinone core, which mimics the nicotinamide pocket of NAD+. The critical intermediate defining the process quality is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (often denoted as Compound A in process chemistry).

Critical Synthesis Workflow

The synthesis of Compound A presents a specific challenge: controlling the regioselectivity during the phthalazinone ring formation and preventing the defluorination side reaction.

Protocol 1: Scalable Synthesis of the Phthalazinone Core

-

Objective: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

-

Scale: Pilot (100 g basis).

-

Safety Warning: Hydrazine hydrate is toxic and potentially unstable. All operations must occur in a closed reactor system with a scrubber.

Reagents:

-

2-Carboxybenzaldehyde (1.0 equiv)

-

2-Fluoro-5-formylbenzoic acid (1.0 equiv)

-

Hydrazine hydrate (2.5 equiv)

-

Solvent: Ethanol/Water (3:1 ratio) or Acetic Acid (for higher thermal stability).

Step-by-Step Methodology:

-

Condensation Initiation: Charge the reactor with 2-fluoro-5-formylbenzoic acid and 2-carboxybenzaldehyde in Ethanol/Water. Stir at 25°C for 30 minutes to ensure homogeneity.

-

Expert Insight: Do not add hydrazine yet.[1] Premature addition can lead to symmetric azine formation (dimerization of the aldehyde) rather than the desired heterocycle.

-

-

Controlled Addition: Cool the mixture to 0–5°C. Add Hydrazine hydrate dropwise over 60 minutes.

-

Process Control: Maintain internal temperature <10°C. An exotherm here promotes the formation of the bis-hydrazone impurity, which is difficult to purge downstream.

-

-

Cyclization: Once addition is complete, warm slowly to reflux (78–80°C) and hold for 4–6 hours.

-

Crystallization & Isolation: Cool the batch to 20°C. Adjust pH to 2.0–2.5 using 2M HCl. The target acid precipitates.

-

Purification Logic: The acidic pH keeps unreacted hydrazine and basic byproducts in the mother liquor while the benzoic acid derivative crystallizes.

-

-

Wash: Filter and wash the cake with cold water (2x) and acetonitrile (1x) to remove trace organic impurities. Dry at 50°C under vacuum.

Quality Control: Impurity Profiling

The primary impurity of concern is the Des-fluoro analog , which arises if the starting material contains 3-formylbenzoic acid or if defluorination occurs under harsh basic conditions.

Table 1: Key Quality Attributes for Olaparib Intermediate (Compound A)

| Attribute | Specification | Analytical Method | Rationale |

| Purity | > 98.5% (a/a) | HPLC-UV (254 nm) | Essential for high-yield downstream coupling. |

| Des-fluoro Impurity | < 0.10% | LC-MS | Difficult to remove in final API; acts as a competitive inhibitor. |

| Hydrazine Content | < 10 ppm | GC-MS / Colorimetric | Genotoxic impurity control (ICH M7). |

| Water Content | < 0.5% | Karl Fischer | Moisture affects the stoichiometry of the subsequent coupling reagent (e.g., HATU/HBTU). |

Visualization: Olaparib Intermediate Workflow

Figure 1: Critical process flow for the synthesis of the Olaparib Phthalazinone core.

Niraparib: The Chiral Challenge

Unlike Olaparib, Niraparib possesses a chiral center at the piperidine ring. The key intermediate is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate . The manufacturing success depends entirely on the Enantiomeric Excess (ee) of this intermediate.

Synthesis Strategy: Chiral Resolution vs. Asymmetric Synthesis

While asymmetric hydrogenation is possible, the industrial standard often relies on Classical Resolution or Biocatalytic Transamination due to cost-effectiveness.

Protocol 2: Chiral Purity Determination via Normal Phase HPLC

This protocol is critical for validating the optical purity of the piperidine intermediate before it is coupled to the indazole core.

-

Objective: Quantify the (R)-enantiomer impurity in the (S)-intermediate.

-

Matrix: Solid powder or reaction mixture.

Chromatographic Conditions:

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Expert Insight: Diethylamine (DEA) is mandatory. The piperidine amine is basic; without DEA, the peak will tail significantly, masking the minor enantiomer.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 240 nm.

Procedure:

-

System Suitability: Inject a racemic mixture standard. Resolution (Rs) between (S) and (R) peaks must be > 2.0.

-

Sample Prep: Dissolve 5 mg of the intermediate in 10 mL of Ethanol.

-

Analysis: Inject 10 µL. The (S)-enantiomer typically elutes second on AD-H columns (verify with specific lot).

-

Calculation:

. -

Acceptance Criteria: % ee must be > 99.0% for API manufacturing.

Coupling Logic: The Indazole Connection

The piperidine intermediate is coupled with 3-(4-fluorophenyl)-7-nitro-1H-indazole (or a tosylate derivative).

-

Risk Factor: The coupling reaction (often reductive amination or Suzuki-type) can cause partial racemization if temperatures exceed 60°C or if strong Lewis acids are used.

-

Mitigation: Use mild reducing agents (e.g., Sodium Triacetoxyborohydride) at <20°C.

Visualization: Niraparib Chiral Control

Figure 2: Workflow emphasizing the chiral integrity checkpoint in Niraparib synthesis.

Advanced Impurity Management (Genotoxic)

Both Olaparib and Niraparib syntheses involve alkylating agents or halides which are potential Genotoxic Impurities (GTIs).

Protocol 3: Trace Analysis of Alkyl Halides (GTI)

-

Target: Cyclopropanecarbonyl chloride (Olaparib reagent) or Alkyl bromides.

-

Method: GC-MS (Headspace or Direct Injection).

Method Parameters:

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-624 (Volatiles), 30m x 0.25mm, 1.4 µm film.

-

Carrier Gas: Helium @ 1.2 mL/min.

-

Oven Program: 40°C (hold 2 min)

10°C/min -

SIM Mode: Monitor specific ions (e.g., m/z 69 and 105 for cyclopropanecarbonyl chloride).

-

Limit of Quantitation (LOQ): Must be established at < 5 ppm relative to the API.

References

-

US Food and Drug Administration (FDA). (2014).[1] Lynparza (olaparib) Prescribing Information & Chemistry Review. Retrieved from [Link]

-

Chen, Z., et al. (2022).[6] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 7(7), 6231–6239. Retrieved from [Link]

- World Intellectual Property Organization (WIPO). (2018). WO2018038680A1 - Processes for preparing olaparib.

-

European Patent Office. (2020). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.[7] Retrieved from

-

Park, J., & Cheon, C. H. (2022). "A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib."[8][9] RSC Advances, 12, 22234-22239. Retrieved from [Link]

Sources

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Reagents and Protocols for the Conversion of 4-(cyclopropylcarbonyl)benzeneacetonitrile to Carboxylic Acids

Part 1: Strategic Overview & Chemical Logic

Introduction

The conversion of 4-(cyclopropylcarbonyl)benzeneacetonitrile to its corresponding carboxylic acid, 4-(cyclopropylcarbonyl)benzeneacetic acid , is a critical transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1][2][3] The starting material features two key functional groups: a cyclopropyl ketone and a benzyl nitrile .

The primary challenge in this transformation is chemoselectivity. While the nitrile group (

Reaction Pathway Analysis

The hydrolysis proceeds via a stepwise mechanism:

-

Hydration: The nitrile is hydrated to a primary amide intermediate.

-

Hydrolysis: The amide is further hydrolyzed to the carboxylate (in base) or carboxylic acid (in acid).[4]

Selection of Reagents:

-

Alkaline Hydrolysis (Preferred): Using metal hydroxides (NaOH, KOH) is generally superior for this substrate.[5] The cyclopropyl ring is robust to base, and the carboxylate salt formed prevents decarboxylation or side-reactions.

-

Acidic Hydrolysis: Mineral acids (HCl, H

SO -

Biocatalysis: Nitrilases offer mild conditions but require specific enzyme screening.

Part 2: Reagent Selection Guide

The following table summarizes the reagent classes suitable for this specific transformation, ranked by efficacy and safety profile.

| Method | Reagents | Conditions | Pros | Cons |

| A (Standard) | NaOH or KOH (3-5 eq) Solvent: EtOH/Water or MeOH/Water | Reflux (70-85°C) 4-12 Hours | High yield (>90%); Preserves cyclopropyl ring; Scalable.[1] | Requires acidification step; Intermediate amide may precipitate if reaction time is insufficient. |

| B (Alternative) | Conc. HCl in Acetic Acid | Reflux (100°C) 6-18 Hours | One-pot direct to acid; No salt intermediates. | Risk: Acid-catalyzed ring opening of cyclopropyl group; Harsh fumes; Corrosion issues.[1] |

| C (Green) | Nitrilase Enzymes (e.g., Nitrilase EC 3.5.5.[1]1) | pH 7-8 Buffer 30-40°C | Mildest conditions; High chemoselectivity; No organic solvents.[1] | Slow kinetics; Enzyme cost; Requires specific screening for bulky substrates. |

Part 3: Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis (Recommended)

Best for: High purity synthesis and preserving the cyclopropyl moiety.

Materials

-

4-(cyclopropylcarbonyl)benzeneacetonitrile (1.0 eq)[1]

-

Sodium Hydroxide (NaOH) pellets (4.0 eq)[1]

-

Ethanol (95%) or Methanol[1]

-

Deionized Water[6]

-

Hydrochloric Acid (conc.[3] 12M and dilute 1M)

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-(cyclopropylcarbonyl)benzeneacetonitrile (e.g., 10 g, 54 mmol) in Ethanol (50 mL).

-

Reagent Addition: Prepare a solution of NaOH (8.6 g, 216 mmol) in Water (20 mL). Add this aqueous base slowly to the ethanolic solution.

-

Note: A biphasic mixture may initially form.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitoring: Monitor via TLC or HPLC. The nitrile disappears first, followed by the transient amide intermediate.

-

Duration: Typically 6–12 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove the bulk of the Ethanol.

-

Dilute the residue with Water (50 mL) and wash with Ethyl Acetate (2 x 20 mL) to remove unreacted neutral impurities (optional but recommended).

-

-

Acidification & Isolation:

-

Cool the aqueous layer (containing the carboxylate salt) to 0–5°C in an ice bath.

-

Slowly add conc. HCl dropwise with stirring until pH reaches ~2.0.

-

Observation: The product, 4-(cyclopropylcarbonyl)benzeneacetic acid, will precipitate as a white to off-white solid.[1]

-

-

Purification:

Protocol B: Acidic Hydrolysis

Use case: When basic conditions are contraindicated by other functional groups (rare for this specific molecule).[1]

Step-by-Step Procedure

-

Setup: Round-bottom flask with reflux condenser.

-

Reaction: Suspend the nitrile (10 g) in Glacial Acetic Acid (30 mL). Add Concentrated HCl (30 mL) and Water (10 mL).

-